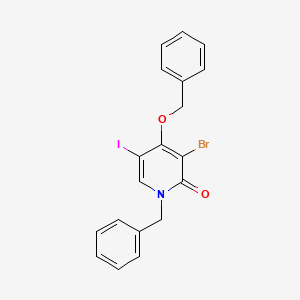
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of benzyl, benzyloxy, bromo, and iodo substituents on a pyridinone core
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyridinone core, followed by the introduction of the benzyl, benzyloxy, bromo, and iodo groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium iodide, and other halogenating agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution reactions .
Analyse Des Réactions Chimiques
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromo and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium methoxide (NaOMe).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, using palladium catalysts to form biaryl derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple halogen atoms enhances its binding affinity and specificity towards target proteins. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(benzyloxy)-3-bromo-5-iodopyridin-2(1H)-one can be compared with other similar compounds, such as:
1-Benzyl-4-(benzyloxy)-3-chloro-5-iodopyridin-2(1H)-one: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-(benzyloxy)-3-bromo-5-fluoropyridin-2(1H)-one: The presence of a fluorine atom instead of an iodine atom can alter the compound’s properties and applications.
1-Benzyl-4-(benzyloxy)-3-bromo-5-methylpyridin-2(1H)-one: The methyl group substitution can impact the compound’s stability and reactivity.
Propriétés
Numéro CAS |
920490-96-6 |
|---|---|
Formule moléculaire |
C19H15BrINO2 |
Poids moléculaire |
496.1 g/mol |
Nom IUPAC |
1-benzyl-3-bromo-5-iodo-4-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H15BrINO2/c20-17-18(24-13-15-9-5-2-6-10-15)16(21)12-22(19(17)23)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2 |
Clé InChI |
PBUJQEHUYOJJNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)Br)OCC3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)
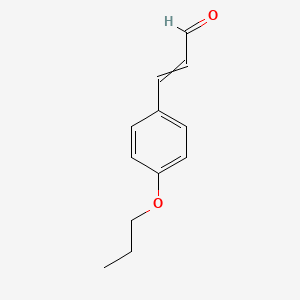
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
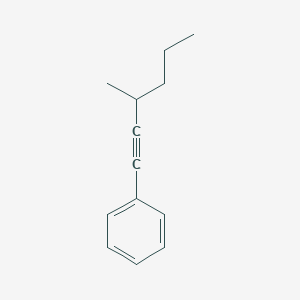
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
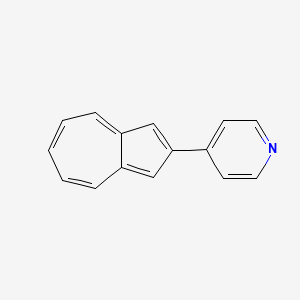
![2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12618767.png)
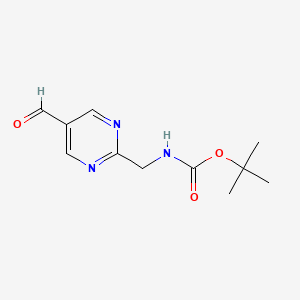

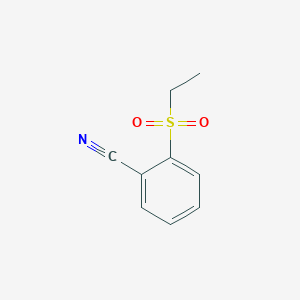
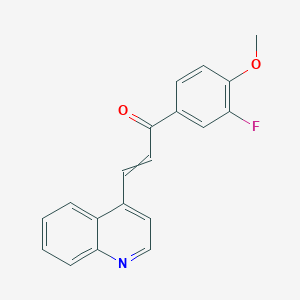
![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
